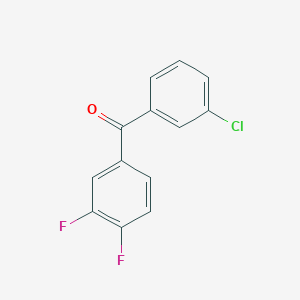

3-Chloro-3',4'-difluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

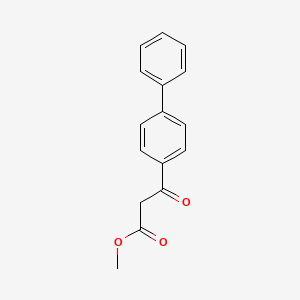

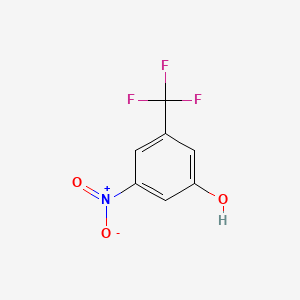

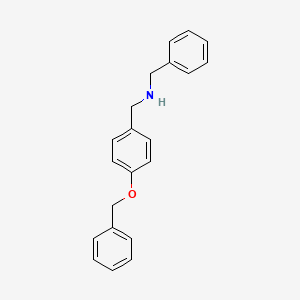

“3-Chloro-3’,4’-difluorobenzophenone” is a chemical compound with the IUPAC name (3-chlorophenyl) (3,4-difluorophenyl)methanone . It has a molecular weight of 252.65 .

Molecular Structure Analysis

The InChI code for “3-Chloro-3’,4’-difluorobenzophenone” is 1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

科学的研究の応用

Electrochemical Reduction and Carboxylation

The electrochemical reduction and carboxylation of halobenzophenones, including 3-Chloro-3',4'-difluorobenzophenone, have been studied in aprotic solvents. This research focuses on the mechanism of electroreduction and the stability of radical anions derived from difluorobenzophenones. The presence of CO2 significantly enhances the carboxylation process, leading to the principal product being the α-hydroxyacid. This method shows promise for synthesizing complex organic compounds with high yields and minimal environmental pollution (Isse et al., 2002).

Synthesis for High-Performance Polymers

Research on the synthesis of fluorinated phthalazinone monomer and its polymers includes the use of 3-Chloro-3',4'-difluorobenzophenone as a starting material. These polymers are recognized for their good solubility, excellent thermal properties, and potential applications in engineering plastics and membrane materials. The study extends to the analysis of refractive indices and optical waveguide material potentials, indicating a significant contribution to the field of optical electronics and high-performance materials (Xiao et al., 2003).

Environmental Catalysis

The synergistic elimination of NOx and chloroaromatics using a commercial V2O5-WO3/TiO2 catalyst highlights the application of chlorinated benzophenones in environmental catalysis. This research provides insights into the reaction characteristics, byproducts, and the effects of SO2 on the catalytic process. The findings are crucial for understanding multi-pollutant control strategies and assessing environmental risks associated with such systems (Jiang et al., 2019).

Quantum Chemical Studies

Quantum chemical studies on molecules derived from or related to 3-Chloro-3',4'-difluorobenzophenone, such as the investigation of molecular geometry and chemical reactivity, offer deep insights into the electronic structure and potential applications in material science. These studies, including spectroscopic analysis and computational chemistry, reveal the chemical reactivity and physicochemical properties critical for designing new molecules with desired functionalities (Prasad et al., 2017).

Disinfection Byproduct Formation

The formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized table salt involves reactions that may include derivatives of 3-Chloro-3',4'-difluorobenzophenone. Understanding the formation, toxicity, and control of these byproducts is crucial for assessing the health risks associated with common household cooking processes. This area of research underscores the importance of chemical interactions between disinfectants, food, and additives in everyday environments (Pan et al., 2016).

特性

IUPAC Name |

(3-chlorophenyl)-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLJNBOTIFBIRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373904 |

Source

|

| Record name | 3-Chloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3',4'-difluorobenzophenone | |

CAS RN |

844884-94-2 |

Source

|

| Record name | 3-Chloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)